4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide is an organic compound with the molecular formula C17H15NO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-naphthylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and reaction time, may be optimized to increase yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(naphthalen-2-yl)benzenesulfonamide.
Reduction: Formation of this compound.
Substitution: Formation of 4-halogen-N-(naphthalen-2-yl)benzenesulfonamide.
Scientific Research Applications
4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an inhibitor of certain enzymes and proteins.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide involves its interaction with molecular targets such as tubulin and STAT3. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, which is essential for cell division. Additionally, it inhibits the phosphorylation of STAT3, a protein involved in cell signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide
Uniqueness
4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide is unique due to its dual-target inhibition of tubulin and STAT3, which makes it a promising candidate for anticancer research. Its structural features, such as the methoxy and naphthyl groups, contribute to its specific binding affinity and biological activity.
Properties
IUPAC Name |
4-methoxy-N-naphthalen-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-21-16-8-10-17(11-9-16)22(19,20)18-15-7-6-13-4-2-3-5-14(13)12-15/h2-12,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNKTTNFZIEPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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